(3S)-3-(3-fluorophenoxy)pyrrolidine
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(3S)-3-(3-fluorophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 |
InChI Key |
AKHGRTYTFZRUHJ-JTQLQIEISA-N |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC(=CC=C2)F |
Canonical SMILES |
C1CNCC1OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation of (3S)-Pyrrolidin-3-ol Intermediate
A foundational step in synthesizing the target compound is obtaining pure (3S)-pyrrolidin-3-ol, which serves as a precursor for subsequent functionalization.
According to patent EP4382529A1, (3S)-pyrrolidin-3-ol is synthesized starting from aminohydroxybutyric acid through a four-step process involving esterification, lactam formation, and reduction steps, yielding high optical and chemical purity suitable for GMP pharmaceutical production.
Key steps include:
- Esterification of aminohydroxybutyric acid with methanol and sulfuric acid to form a methyl ester hydrochloride.
- Treatment with potassium carbonate and water to form intermediate lactams.
- Reduction with sodium borohydride in diglyme followed by acid treatment to yield (3S)-pyrrolidin-3-ol.
The overall yield is approximately 44% over the four steps, with crystalline intermediates facilitating isolation and purification.
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| (a) | Esterification of aminohydroxybutyric acid | Methanol, sulfuric acid, 55-65 °C | High | Formation of methyl ester HCl |
| (b) | Treatment with water and potassium carbonate | Ambient to mild heating | High | Lactam intermediate formation |
| (c) | Reduction with sodium borohydride in diglyme | 25 °C to 80 °C, 12 hours | High | Formation of (3S)-pyrrolidin-3-ol |
| (d) | Acid treatment | Concentrated sulfuric acid | High | Purification and isolation |
Introduction of the 3-Fluorophenoxy Group
The key functionalization step to obtain (3S)-3-(3-fluorophenoxy)pyrrolidine involves etherification of the pyrrolidine ring with 3-fluorophenol or its derivatives.
Etherification is typically performed via nucleophilic substitution or coupling reactions where the phenoxy group is introduced at the 3-position of the pyrrolidine ring.
A representative synthetic approach includes:
- Activation of the hydroxyl group on (3S)-pyrrolidin-3-ol.
- Reaction with 3-fluorophenol under basic or catalytic conditions to form the ether linkage.
The hydrochloride salt is then formed by treatment with hydrochloric acid to improve compound stability and facilitate purification.
Alternative Synthetic Routes and Functionalization Strategies
Literature reports (e.g., from medicinal chemistry studies) describe variations such as:
- Use of N-protected (3S)-pyrrolidin-3-ol intermediates to control regioselectivity.
- Reductive amination or alkylation reactions on pyrrolidine nitrogen to introduce side chains.
- Suzuki coupling reactions for attaching aryl groups, including fluorinated phenyl moieties, to pyrrolidine derivatives.
These methods allow for fine-tuning of the compound’s physicochemical and biological properties.
Research Findings and Optimization Data
Optical Purity and Yield Considerations
The process described in EP4382529A1 emphasizes the importance of crystalline intermediates to achieve high optical purity (>99% ee) and chemical purity, which are critical for pharmaceutical applications.
The stepwise yields and conditions have been optimized for scalability and GMP compliance.
Biological Activity Correlation
Medicinal chemistry studies highlight that the (3S) stereoisomer exhibits superior activity compared to the (3R) isomer, underscoring the need for stereoselective synthesis.
Modifications on the phenoxy ring, such as fluorine substitution at the 3-position, enhance metabolic stability and receptor binding affinity.
Data Tables Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at 0-20°C for 48 hours.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at room temperature.
Substitution: Methanesulfonyl chloride and triethylamine in dichloromethane at 0°C to room temperature.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3S)-3-(3-fluorophenoxy)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group enhances the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity and contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (3S)-3-(3-fluorophenoxy)pyrrolidine with structurally related pyrrolidine derivatives:
Physicochemical and Spectroscopic Properties
- Fluorine vs. Methoxy/Methyl: The 3-fluorophenoxy group likely reduces electron density compared to methoxy or methyl substituents, affecting NMR chemical shifts (e.g., δ ~137–151 ppm for aromatic carbons in fluorinated compounds vs. ~124–133 ppm for nitro derivatives) .
- Mass Spectrometry : Fluorinated pyrrolidines exhibit distinct fragmentation patterns. For example, a trifluoromethylphenyl analog () showed a molecular ion at m/z 466 , while nitro-substituted derivatives () display peaks at m/z 443.1440 .
Q & A
Q. What are the optimal synthetic routes for (3S)-3-(3-fluorophenoxy)pyrrolidine, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-fluorophenol and a chiral pyrrolidine precursor. Key steps include:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to control stereochemistry .
- Fluorination via electrophilic agents like N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom regioselectively .
- Purification via recrystallization or chiral chromatography (e.g., using amylose-based columns) to achieve >99% enantiomeric excess .
- Critical Parameters : Reaction temperature (50–80°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K₂CO₃ for phenoxy bond formation) .
Q. How does the fluorine substitution at the 3-position of the phenoxy group influence the compound’s physicochemical properties?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance:
- Lipophilicity : Measured via logP values (experimental vs. computational tools like MarvinSketch).
- Metabolic Stability : Assessed using liver microsome assays (e.g., human CYP450 isoforms) .
- Conformational Rigidity : Validated via NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography .
Comparative studies with non-fluorinated analogs show improved membrane permeability (PAMPA assay) and reduced oxidative metabolism .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Target Binding : Radioligand displacement assays (e.g., for serotonin/norepinephrine transporters, Ki values via Scatchard analysis) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., MAO-A/MAO-B inhibition using kynuramine as substrate) .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ thresholds <10 µM for further studies) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with neurological targets like the 5-HT1A receptor?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Key residues: Ser159 (hydrogen bonding with fluorophenoxy), Phe361 (π-π stacking) .
- MD Simulations : GROMACS or AMBER for 100-ns simulations to assess stability of binding poses (RMSD <2 Å acceptable) .
- Free Energy Calculations : MM-GBSA to predict binding affinity (ΔG < −7 kcal/mol indicative of strong binding) .
Q. What strategies resolve contradictions in reported IC₅₀ values for kinase inhibition across different studies?
- Methodological Answer :
- Assay Standardization : Use ATP-concentration-matched conditions (e.g., 10 µM ATP for PKCθ inhibition assays) .
- Orthogonal Validation : Combine biochemical assays (e.g., ADP-Glo™) with cellular assays (e.g., phospho-antibody Western blotting) .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare datasets from disparate sources .
Q. How can in vivo pharmacokinetic (PK) studies be designed to optimize bioavailability?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (target >50% oral bioavailability) .
- PK Parameters : Conduct in rats (IV vs. oral dosing):
- Cₘₐₓ : LC-MS/MS quantification (plasma samples).
- t₁/₂ : Non-compartmental analysis (WinNonlin®) .
- Tissue Distribution : Autoradiography or MALDI imaging for brain penetration studies (target Kp,uu >0.3) .
Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and oxidative stress (0.3% H₂O₂) .
- LC-HRMS : Agilent 6545 Q-TOF with ESI+ ionization to identify degradants (mass error <5 ppm).
- NMR Structural Elucidation : ¹H/¹⁹F NMR to track fluorine retention and pyrrolidine ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
